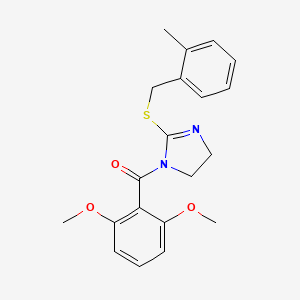

(2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

描述

属性

IUPAC Name |

(2,6-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-7-4-5-8-15(14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)9-6-10-17(18)25-3/h4-10H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJJQPRDOMXJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , a novel imidazole derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into two main components:

- 2,6-Dimethoxyphenyl : This moiety is known for its ability to enhance lipophilicity and modulate biological interactions.

- Imidazole Derivative : The imidazole ring is often associated with diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including MDA-MB-435 (melanoma), HCT-116 (colon cancer), and K-562 (leukemia).

- IC50 Values : Preliminary studies report IC50 values in the low micromolar range, indicating potent activity. For example, it showed an IC50 of approximately 0.67 µM against the PC-3 prostate cancer cell line, which is comparable to established anticancer agents like 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, particularly at the G1/S checkpoint.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

- Targeting Specific Enzymes : It has been shown to inhibit key enzymes involved in tumor growth and survival, such as thymidylate synthase and various kinases associated with cell signaling pathways .

Antimicrobial Properties

Besides its anticancer potential, the compound has demonstrated notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial profile.

Anti-inflammatory Effects

Emerging evidence points towards anti-inflammatory properties as well. The compound appears to modulate inflammatory cytokines and may inhibit pathways involved in chronic inflammation .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Melanoma Treatment : A study involving MDA-MB-435 cells revealed that treatment with this compound significantly reduced tumor size in xenograft models.

- Combination Therapy Approaches : Research is ongoing into combining this compound with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatments .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant anticancer properties. Preliminary studies suggest that these compounds can inhibit tumor cell proliferation through mechanisms such as:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Angiogenesis : It could prevent the formation of new blood vessels that tumors need to grow.

A study on related compounds demonstrated promising results against various cancer cell lines, indicating a need for further investigation into the specific efficacy of this compound across different types of cancer cells .

Antimicrobial Properties

The imidazole ring present in the compound is associated with notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves:

- Disruption of Bacterial Cell Wall Synthesis : This leads to cell lysis and death.

- Interference with Metabolic Pathways : The compound may inhibit essential metabolic functions within bacterial cells.

For instance, studies have reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential utility as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In experimental models, it has been observed to significantly reduce levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This anti-inflammatory effect may be mediated through pathways involving:

- Inhibition of NF-κB Signaling : This pathway is crucial for the expression of many inflammatory mediators.

Controlled studies have demonstrated a marked decrease in serum levels of inflammatory markers when treated with this compound prior to exposure to inflammatory stimuli .

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of imidazole derivatives similar to the compound . Results indicated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The most potent derivatives exhibited IC50 values below 10 µM, highlighting their potential as therapeutic agents .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values that were competitive with established antibiotics, reinforcing its potential role in treating bacterial infections .

Data Table: Summary of Biological Activities

相似化合物的比较

Core Structure Variations

Target Compound : The 4,5-dihydro-1H-imidazole core introduces conformational flexibility and reduced aromaticity compared to fully unsaturated imidazoles. This may enhance solubility or alter binding kinetics in biological systems.

Analog 1 : Compounds like 2-(2-methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives () retain a fully unsaturated 1H-imidazole ring. The unsaturated core likely increases planarity, favoring π-π stacking interactions in enzyme binding pockets .

Analog 2 : 4,5-Diphenyl-1H-imidazoles () feature bulky aryl groups at the 4- and 5-positions, which may sterically hinder interactions with biological targets compared to the target compound’s dihydroimidazole .

Substituent Analysis

Thioether Substituents

The 2-methyl group on the benzyl moiety in the target compound may reduce rotational freedom and enhance lipophilicity compared to unsubstituted benzylthio analogs .

Aryl Methanone/Carboxylic Acid Groups

| Compound | Aryl Group | Functional Impact |

|---|---|---|

| Target Compound | 2,6-Dimethoxyphenyl methanone | Electron-donating methoxy groups |

| Derivatives | Imidazole-4,5-carboxylic acid | Polar, ionizable carboxylic acid groups |

常见问题

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer: The compound can be synthesized via multi-step reactions, typically involving cyclocondensation of substituted imidazole precursors with appropriate carbonyl derivatives under nitrogen atmosphere (120–130°C, 18–24 hours). Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Characterization requires NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical validation .

Advanced: How can researchers evaluate its biological activity while addressing assay-specific variability?

Answer: Use standardized assays like DPPH for antioxidant activity (IC₅₀ quantification) and broth microdilution for antimicrobial testing (MIC values). Include positive controls (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) and validate results via dose-response curves. Cross-check discrepancies using orthogonal assays (e.g., ROS scavenging alongside DPPH) .

Advanced: What methodologies assess its environmental fate and degradation pathways?

Answer: Hydrolysis studies (pH 4–9 buffers, 25–50°C) and biodegradation assays (OECD 301B) can determine stability. Use HPLC-UV or LC-MS to monitor degradation products. Computational tools like EPI Suite predict half-life in water/soil, while QSAR models estimate ecotoxicity .

Basic: Which spectroscopic and computational methods validate its structural conformation?

Answer: X-ray crystallography resolves crystal packing and hydrogen-bonding networks. DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict vibrational spectra (IR). Compare experimental vs. theoretical NMR chemical shifts to confirm substituent effects .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer: Conduct meta-analyses of dose-response curves and assess assay conditions (e.g., solvent polarity, cell line viability). Validate using kinetic solubility assays and membrane permeability models (PAMPA). Statistical tools like ANOVA identify outliers, while cheminformatics uncovers structure-activity trends .

Advanced: What theoretical frameworks guide mechanistic studies of its biological interactions?

Answer: Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or CYP450 enzymes. MD simulations (GROMACS) assess ligand-receptor stability. Link experimental IC₅₀ values to computational binding energies for mechanistic validation .

Advanced: How to evaluate stability in formulation matrices under stress conditions?

Answer: Perform forced degradation studies (ICH Q1A guidelines): thermal (40–60°C), photolytic (ICH Q1B), and oxidative (3% H₂O₂) stress. Use stability-indicating UPLC methods (PDA detection) to quantify degradation. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Basic: What regulatory-compliant toxicity assessments are required for preclinical studies?

Answer: Follow OECD 423 for acute oral toxicity (rodent models) and Ames test (OECD 471) for mutagenicity. Include in vitro cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (comet assay). Report LD₅₀ and NOAEL values .

Advanced: What experimental designs elucidate its mechanism of action in antioxidant assays?

Answer: Combine DPPH/ABTS radical scavenging with enzymatic assays (SOD, CAT activity in cell lysates). Use ESR spectroscopy to detect radical intermediates. Correlate redox potential (cyclic voltammetry) with bioactivity to distinguish electron-transfer vs. HAT mechanisms .

Advanced: How to innovate synthetic methodologies for improved yield and sustainability?

Answer: Optimize via microwave-assisted synthesis (60–100°C, 30–60 min) or flow chemistry for scalability. Green solvents (Cyrene®) and catalysts (Fe₃O₄ NPs) reduce waste. DOE (Taguchi method) identifies critical parameters (molar ratio, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。